molecular formula C19H21NO4S2 B2552824 4-ethoxy-N-(furan-3-ylmethyl)-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide CAS No. 1428365-05-2

4-ethoxy-N-(furan-3-ylmethyl)-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No.: B2552824
CAS No.: 1428365-05-2
M. Wt: 391.5
InChI Key: MDAGQPROQJLGIE-UHFFFAOYSA-N
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Description

4-ethoxy-N-(furan-3-ylmethyl)-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21NO4S2 and its molecular weight is 391.5. The purity is usually 95%.
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Biological Activity

4-ethoxy-N-(furan-3-ylmethyl)-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with furan-3-ylmethanamine and thiophen-2-ylmethanamine. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the byproducts.

Biological Activity

The biological activity of this compound has been evaluated through various studies, focusing on its antimicrobial, anticancer, and antiviral properties.

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of sulfonamide derivatives, including this compound. For instance, a study highlighted that similar compounds exhibited significant activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MIC) ranging from 3.13 µg/mL to 6.25 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. Research indicates that modifications in the sulfonamide moiety can enhance cytotoxicity against different cancer types. For example, compounds with specific substitutions showed IC50 values in the micromolar range, indicating promising anticancer activity .

Antiviral Activity

Recent studies have also explored the antiviral properties of similar compounds. A class of N-Heterocycles demonstrated significant antiviral activity against various viruses, suggesting that structural modifications can lead to enhanced efficacy against viral targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis is crucial for understanding how modifications to the compound's structure affect its biological activity. Key findings include:

  • Substituent Effects : The presence of electron-donating groups (EDGs) generally enhances biological activity, while electron-withdrawing groups (EWGs) may reduce it .
  • Ring Modifications : Alterations in the thiophene or furan rings can significantly impact the compound's interaction with biological targets, influencing both binding affinity and specificity .

Case Studies

  • Antimycobacterial Study : A study focusing on related benzenesulfonamide derivatives found that certain modifications led to increased potency against Mycobacterium tuberculosis, emphasizing the importance of structural diversity in drug design .
  • Cytotoxicity Assessment : In vitro evaluations against various cancer cell lines revealed that certain derivatives exhibited IC50 values as low as 0.65 µM, demonstrating their potential as effective anticancer agents .

Properties

IUPAC Name

4-ethoxy-N-(furan-3-ylmethyl)-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S2/c1-3-24-19-7-6-18(11-15(19)2)26(21,22)20(12-16-8-9-23-14-16)13-17-5-4-10-25-17/h4-11,14H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAGQPROQJLGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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